molecular formula C15H12N4O4 B8439529 4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-nitroaniline

4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-nitroaniline

Cat. No. B8439529
M. Wt: 312.28 g/mol
InChI Key: HBQQRGQIHPPAPD-UHFFFAOYSA-N
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Patent
US07879850B2

Procedure details

A solution of 4-methoxybenzoic acid N′-(4-amino-3-nitrobenzoyl)-hydrazide (750 mg, 2.27 mmol) and Burgess reagent (1.62 g, 6.81 mmol) in THF (15 mL) was microwaved at 150° C. for 20 min. The solvent was removed under reduced pressure and the residue was purified by flash chromatography (heptane/EtOAc=1:3) to give the title compound as a yellow solid. MS: m/z 313 (M+1).
Name
4-methoxybenzoic acid N′-(4-amino-3-nitrobenzoyl)-hydrazide
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:21]=[CH:20][C:5]([C:6]([NH:8][NH:9][C:10](=[O:19])[C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=O)=[CH:4][C:3]=1[N+:22]([O-:24])=[O:23].CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:10]2[O:19][C:6]([C:5]3[CH:20]=[CH:21][C:2]([NH2:1])=[C:3]([N+:22]([O-:24])=[O:23])[CH:4]=3)=[N:8][N:9]=2)=[CH:12][CH:13]=1

Inputs

Step One
Name
4-methoxybenzoic acid N′-(4-amino-3-nitrobenzoyl)-hydrazide
Quantity
750 mg
Type
reactant
Smiles
NC1=C(C=C(C(=O)NNC(C2=CC=C(C=C2)OC)=O)C=C1)[N+](=O)[O-]
Name
Quantity
1.62 g
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (heptane/EtOAc=1:3)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NN=C(O1)C1=CC(=C(C=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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